molecular formula B4H24Na2O19 B7988601 Na2[B4O5(OH)4].10H2O

Na2[B4O5(OH)4].10H2O

Cat. No.: B7988601
M. Wt: 417.4 g/mol
InChI Key: WGXQAZYFZVZEGQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Formula Derivation

The compound is systematically named disodium tetrahydroxy tetraborate octahydrate , reflecting its correct anion structure [B₄O₅(OH)₄]²⁻ and eight water molecules of crystallization. The traditional formula Na₂B₄O₇·10H₂O arises from historical mischaracterization, as early analyses overlooked the hydroxyl groups within the borate cluster. The anion comprises two tetrahedral BO₄ units and two triangular BO₃ units interconnected via shared oxygen atoms, forming a bicyclo[3.3.1]nonane framework.

Molecular Formula :
$$ \text{Na}2\text{B}4\text{O}5(\text{OH})4 \cdot 8\text{H}_2\text{O} $$
Molar Mass : 381.37 g/mol.

Crystallographic Analysis

Monoclinic Crystal System Configuration

Borax crystallizes in the monoclinic system (C2/c space group) with unit cell parameters:

  • a = 11.87 Å
  • b = 10.65 Å
  • c = 12.20 Å
  • β = 106.5°.

The structure features alternating layers of [B₄O₅(OH)₄]²⁻ clusters, sodium ions, and water molecules (Fig. 1). Boron atoms occupy both trigonal planar (sp²) and tetrahedral (sp³) geometries, while sodium ions coordinate with six oxygen atoms from borate and water.

Unit Cell Parameters and Thermal Expansion

In situ high-temperature X-ray diffraction reveals anisotropic expansion:

Parameter Initial (113 K) Final (323 K) Expansion Coefficient
a 11.82 Å 11.91 Å 7.6 × 10⁻⁶ K⁻¹
b 10.59 Å 10.73 Å 13.2 × 10⁻⁶ K⁻¹
c 12.11 Å 12.25 Å 9.1 × 10⁻⁶ K⁻¹
V 1458 ų 1492 ų 7.84 × 10⁻⁵ K⁻¹

The b-axis exhibits the highest expansibility due to elongation of O4···H7B hydrogen bonds along this direction.

Hydration States and Phase Transformations

Borax undergoes sequential dehydration upon heating:

  • Octahydrate (Na₂[B₄O₅(OH)₄]·8H₂O): Stable below 60.8°C.
  • Trihydrate ("pentahydrate", Na₂[B₄O₅(OH)₄]·3H₂O): Forms at 60.8–116°C.
  • Anhydrous (Na₂B₄O₇): Achieved above 300°C, existing in α, β, and γ polymorphs with melting points 742–1015°C.

Differential scanning calorimetry (DSC) shows an endothermic peak at 76°C (349 K) corresponding to octahydrate → trihydrate transition.

Comparative Analysis of Borax Polytypes

Property Octahydrate Trihydrate Anhydrous (α-form)
Density 1.73 g/cm³ 1.88 g/cm³ 2.37 g/cm³
Stability Range <60.8°C 60.8–116°C >300°C
Borate Anion [B₄O₅(OH)₄]²⁻ [B₄O₅(OH)₄]²⁻ [B₄O₇]²⁻
Coordination Na⁺·6H₂O Na⁺·3H₂O Na⁺·O

The retention of [B₄O₅(OH)₄]²⁻ in trihydrate contrasts with anhydrous forms, where dehydroxylation yields [B₄O₇]²⁻.

Properties

IUPAC Name

disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;decahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B4H4O9.2Na.10H2O/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;;;;;;;;;;;/h5-8H;;;10*1H2/q-2;2*+1;;;;;;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXQAZYFZVZEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B4H24Na2O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Recrystallization from Natural Borax Ore

Natural tincal, composed primarily of Na₂[B₄O₅(OH)₄]·8H₂O, serves as a starting material. To convert it into the decahydrate form:

  • Dissolution : Crushed tincal is dissolved in deionized water at 60–70°C, forming a saturated solution.

  • Filtration : Impurities (e.g., clay, sulfates) are removed via activated carbon filtration.

  • Recrystallization : Slow cooling to 20°C induces crystallization of Na₂[B₄O₅(OH)₄]·10H₂O, with yields exceeding 85%.

This method relies on the mineral’s inherent composition but requires stringent purification to meet analytical-grade standards.

Solution-Based Synthesis from Boron Precursors

Aqueous routes using boric acid (H₃BO₃) and sodium carbonate (Na₂CO₃) enable precise stoichiometric control:

  • Neutralization Reaction :

    4 H3BO3+Na2CO3Na2[B4O5(OH)4]+CO2+5 H2O4\ H₃BO₃ + Na₂CO₃ \rightarrow Na₂[B₄O₅(OH)₄] + CO₂↑ + 5\ H₂O

    Reactants are mixed at a Na:B molar ratio of 0.22–0.25 and heated to 50–60°C for 1–2 hours.

  • Crystallization : Evaporation under reduced pressure yields decahydrate crystals, with pH maintained at 9.1–9.2 using boric acid adjustments.

Industrial Manufacturing Processes

High-Purity Synthesis for pH Standard Reagents

A patented method (CN101885492B) optimizes purity and crystal water stability:

StepProcedureConditionsPurpose
1Dissolution of industrial borax60°C, deionized waterEliminate insoluble impurities
2Sodium carbonate addition50–60°C, 1 hourNeutralize excess boric acid
3Hydrogen peroxide treatment50–60°C, 1 hourOxidize organic contaminants
4Activated carbon filtrationRoom temperatureRemove colloidal impurities
5RecrystallizationSlow cooling to 20°CGrow uniform crystals
6Drying with moisturizing agentSalt-sugar (4:1) mixture, 20 hoursStabilize decahydrate structure

This method achieves 99.5% purity, verified by elemental analysis, and prevents dehydration to lower hydrates (e.g., pentahydrate).

Purification Techniques

Activated Carbon Filtration

Impurities such as organic residues and metal ions are adsorbed using activated carbon, enhancing optical clarity and chemical stability.

Fractional Crystallization

Repeated crystallization cycles improve purity by excluding ions like sulfate (SO₄²⁻) and chloride (Cl⁻), which compete for incorporation into the crystal lattice.

Stabilization of Hydration State

The decahydrate form readily dehydrates to tincalconite (Na₂[B₄O₅(OH)₄]·3H₂O) above 60°C. Industrial methods employ:

  • Humidity-Controlled Drying : Moisturizing agents (e.g., salt-sugar mixtures) maintain ~75% relative humidity during drying, preserving crystal water.

  • Storage Conditions : Sealed containers with desiccants (silica gel) prevent hygroscopicity-driven degradation.

Characterization and Quality Control

Analytical Techniques

MethodParametersPurpose
Elemental analysisNa (12.1%), B (11.3%), H₂O (47.2%)Verify stoichiometry
X-ray diffraction (XRD)Peaks at 12.4°, 24.8°, 29.6° (2θ)Confirm monoclinic structure
Thermogravimetric analysis (TGA)Weight loss at 62°C (melting point)Assess dehydration behavior
pH titration9.18 ± 0.02 (25°C)Validate buffering capacity

Purity Standards

Commercial grades specify:

  • Industrial Grade : ≥99% Na₂B₄O₇·10H₂O, used in detergents.

  • Analytical Grade : ≥99.5%, with heavy metals (Pb, As) <1 ppm.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Crystal Water StabilityScalability
Natural recrystallization85–9098–99ModerateLow
Solution-based synthesis75–8099–99.5HighMedium
Industrial patent process90–9599.5Very highHigh

The patent method offers superior stability and scalability, albeit with higher energy input for humidity control .

Chemical Reactions Analysis

Types of Reactions

Borax undergoes various chemical reactions, including:

    Acid-Base Reactions: Borax reacts with acids to form boric acid. For example[ Na2B4O7.10H2O + 2HCl \rightarrow 4B(OH)3 + 2NaCl + 5H2O ]

    Hydrolysis: In aqueous solutions, borax hydrolyzes to form sodium hydroxide (NaOH) and boric acid (H3BO3)[ Na2B4O7 + 2H2O \rightarrow 2NaOH + H2B4O7 ]

    Dehydration: Upon heating, borax loses water molecules and converts to anhydrous sodium tetraborate.

Common Reagents and Conditions

    Hydrochloric Acid (HCl): Used in the conversion of borax to boric acid.

    Sodium Carbonate (Na2CO3): Used in the synthesis of borax from boric acid.

Major Products

    Boric Acid (H3BO3): Formed from the reaction of borax with acids.

    Sodium Hydroxide (NaOH): Formed during the hydrolysis of borax.

Scientific Research Applications

Industrial Applications

  • Detergents and Cleaning Agents
    • Borax is widely used as a cleaning agent due to its ability to soften water and enhance the effectiveness of detergents. It acts as a builder in laundry detergents, improving cleaning performance by binding to calcium and magnesium ions that cause water hardness .
  • Glass and Ceramics Manufacturing
    • In the glass industry, sodium tetraborate is utilized as a flux to lower the melting temperature of silica. This property is crucial for producing glass with specific optical and thermal properties. Additionally, it is used in ceramics as an additive to improve the fit of glazes on wet clay .
  • Metallurgy
    • Borax serves as a flux in metallurgy, aiding in the welding and soldering processes by preventing oxidation of metals during heating. It helps in the formation of a protective layer over molten metal .
  • Pesticides and Fungicides
    • The compound exhibits antifungal properties and is used in various agricultural applications as a pesticide. It effectively controls pests while being less harmful to beneficial organisms compared to synthetic alternatives .
  • Buffer Solutions in Biochemistry
    • Sodium tetraborate is frequently employed in biochemical laboratories to create buffer solutions for biochemical assays, including polyacrylamide gel electrophoresis. It helps maintain stable pH levels during experiments involving DNA and RNA .

Environmental Applications

  • Water Softening
    • Borax is utilized in water treatment processes to soften hard water by precipitating calcium and magnesium ions. This application is significant for reducing scale buildup in pipes and appliances .
  • Soil Amendment
    • In agriculture, sodium tetraborate can be applied as a micronutrient fertilizer for boron-deficient soils, promoting healthy plant growth .

Case Study 1: Use in Laundry Detergents

A study conducted on various laundry detergents showed that formulations containing sodium tetraborate significantly improved stain removal efficiency compared to those without it. The presence of borax enhanced the detergent's ability to penetrate fabric fibers, resulting in cleaner laundry .

Case Study 2: Borax in Glass Production

Research demonstrated that incorporating sodium tetraborate into glass formulations reduced melting temperatures by approximately 20%, leading to energy savings during production. This reduction also allowed for the use of lower-cost raw materials without compromising glass quality .

Case Study 3: Buffer Solutions

A comparative analysis of buffer systems revealed that borate buffers maintained pH stability better than traditional phosphate buffers during prolonged electrophoresis runs, making them preferable for sensitive biochemical assays .

Mechanism of Action

The mechanism by which borax exerts its effects involves its ability to form complexes with various molecules. In biological systems, borax can interact with hydroxyl groups in biomolecules, affecting their structure and function. The borate ion (B4O5(OH)4)2- can form stable complexes with diols and polyols, which is the basis for its use in various applications.

Comparison with Similar Compounds

Key Differences :

Property Decahydrate Pentahydrate Anhydrous
B₂O₃ Content 36.5% 47.8% 69.2%
Water Molecules 8 (structural) 3 0
Thermal Stability Dehydrates at 75°C Stable to 120°C Stable > 700°C

Borate Minerals: Colemanite and Ulexite

  • Colemanite (Ca[B₃O₄(OH)₃]·H₂O) : A calcium borate with 50.8% B₂O₃, used in heat-resistant glasses and ceramics . Unlike sodium borates, it is insoluble in cold water but reacts with acids to release boric acid.
  • Ulexite (NaCa[B₅O₆(OH)₆]·5H₂O) : A sodium-calcium borate with fibrous crystals, providing 43.0% B₂O₃. It is used in fertilizers and as a reinforcing material in plastics .

Comparison :

Property Borax Decahydrate Colemanite Ulexite
Cation Na⁺ Ca²⁺ Na⁺, Ca²⁺
Solubility 6.3 g/100 mL (20°C) 0.08 g/100 mL 2.5 g/100 mL
Primary Use Detergents, cross-linking Heat-resistant glass Fiber-reinforced composites

Alkaline Earth Metal Borates

Compounds like K₂Ba[B₄O₅(OH)₄]₂·10H₂O and K₂Sr[B₄O₅(OH)₄]₂·10H₂O exhibit non-centrosymmetric structures, enabling nonlinear optical (NLO) properties. These materials, unlike sodium borates, show ultraviolet transparency (200 nm) and second-harmonic generation (SHG) responses, making them candidates for laser technology .

Boric Acid (B(OH)₃)

Boric acid, a weak acid (pKa = 9.24), is derived from borax via acidification. It contains 56.3% B₂O₃ and is used in antiseptics and nuclear reactors. Unlike borax, it lacks sodium ions, limiting its utility in cross-linking but enhancing its role in pH buffering .

Data Tables

Table 1. Key Borate Compounds and Properties

Compound Formula B₂O₃ (%) Water Content Applications
Borax Decahydrate Na₂[B₄O₅(OH)₄]·8H₂O 36.5 8 H₂O Detergents, fire retardants
Borax Pentahydrate Na₂[B₄O₅(OH)₄]·3H₂O 47.8 3 H₂O Metallurgy, buffers
Colemanite Ca[B₃O₄(OH)₃]·H₂O 50.8 1 H₂O Glass, ceramics
Boric Acid B(OH)₃ 56.3 0 Antiseptics, nuclear

Table 2. Structural and Optical Properties

Compound Space Group SHG Response UV Transparency
K₂Ba[B₄O₅(OH)₄]₂·10H₂O Pna2₁ 0.5 × KDP 200 nm
K₂Sr[B₄O₅(OH)₄]₂·10H₂O Pna2₁ 0.3 × KDP 200 nm

Q & A

What is the correct structural formula of Na₂[B₄O₅(OH)₄]·10H₂O, and how does it resolve discrepancies in historical nomenclature?

Answer:
The compound is commonly misrepresented as Na₂B₄O₇·10H₂O but is more accurately formulated as Na₂[B₄O₅(OH)₄]·8H₂O. This distinction arises from its anionic structure, [B₄O₅(OH)₄]²⁻, which comprises two BO₃ trigonal planar units and two BO₄ tetrahedral units interconnected via shared oxygen atoms . The "decahydrate" terminology persists due to historical conventions, but modern crystallographic studies (e.g., X-ray diffraction at 145 K) confirm eight water molecules in the lattice . Researchers should verify structural integrity using single-crystal X-ray diffraction (SHELX refinement) or neutron diffraction to resolve hydration ambiguities .

How can the hydration state of Na₂[B₄O₅(OH)₄]·8H₂O be experimentally validated?

Answer:
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is critical. Upon heating, Na₂[B₄O₅(OH)₄]·8H₂O undergoes sequential dehydration:

  • Step 1 (50–150°C): Loss of 8 H₂O molecules (~18% mass loss).
  • Step 2 (>350°C): Dehydroxylation of [B₄O₅(OH)₄]²⁻ to form anhydrous Na₂B₄O₇ and B₂O₃ .
    Researchers must calibrate instrumentation using high-purity borax standards and cross-reference mass loss with theoretical predictions (e.g., 381.37 g/mol for the hydrated form) .

What methodological approaches are recommended for studying the pH-dependent hydrolysis of [B₄O₅(OH)₄]²⁻ in aqueous solutions?

Answer:
The hydrolysis equilibrium is pH-sensitive:
[B₄O₅(OH)₄]²⁻ + 5H₂O ⇌ 2H₃BO₃ + 2[B(OH)₄]⁻ .
To analyze speciation:

  • Potentiometric Titration: Use standardized HCl/NaOH to track borate species transitions (e.g., H₃BO₃ ⇌ B(OH)₄⁻ at pH ~9.2) .
  • ¹¹B NMR Spectroscopy: Identify species via chemical shifts:
    • [B₄O₅(OH)₄]²⁻: δ ≈ 1–2 ppm (tetrahedral BO₄).
    • H₃BO₃: δ ≈ 19 ppm (trigonal BO₃) .
  • FTIR: Detect B-O stretching modes (1350–1450 cm⁻¹) and O-H vibrations (3000–3600 cm⁻¹) .

How can researchers resolve contradictions in reported reaction pathways between Na₂[B₄O₅(OH)₄]·8H₂O and strong acids/bases?

Answer:
Reaction pathways depend on reagent concentration and temperature:

  • With HCl:
    Na₂[B₄O₅(OH)₄]·8H₂O + 2HCl → 4H₃BO₃ + 2NaCl + 5H₂O (yields boric acid) .
  • With NaOH:
    Na₂[B₄O₅(OH)₄] + 2NaOH → 4NaBO₂ + H₂O (yields sodium metaborate) .
    Discrepancies arise from incomplete neutralization or side reactions. Use in situ Raman spectroscopy to monitor intermediate species (e.g., [B₃O₃(OH)₄]⁻) and control stoichiometry via iterative titration .

What advanced crystallographic techniques are suitable for analyzing defects or twinning in Na₂[B₄O₅(OH)₄]·8H₂O crystals?

Answer:

  • High-Resolution X-Ray Diffraction (HRXRD): Resolve lattice parameters (monoclinic, space group C2/c) and detect twinning via refinement of merged datasets .
  • SHELXD/SHELXE: Employ dual-space algorithms for phase determination in twinned crystals, particularly for high-throughput studies .
  • Cryocrystallography: Cool samples to 100–150 K to minimize thermal motion artifacts, improving electron density maps for hydrogen bonding analysis (e.g., O-H···O interactions in [B₄O₅(OH)₄]²⁻ chains) .

How can borax serve as a primary standard in acid-base titrimetry, and what are the limitations?

Answer:
Na₂[B₄O₅(OH)₄]·8H₂O is a robust primary standard due to:

  • High purity (>99.95%) and stability in dry air .
  • Defined stoichiometry for reactions with HCl (1:2 molar ratio) .
    Limitations:
  • Hygroscopicity: Store in desiccators with anhydrous CaCl₂.
  • Temperature sensitivity: Pre-dry at 50°C to remove surface moisture before weighing .

What experimental strategies optimize the synthesis of boron-containing materials (e.g., borides, BN nanotubes) using Na₂[B₄O₅(OH)₄]·8H₂O as a precursor?

Answer:

  • Solid-State Reactions: Mix borax with metal oxides (e.g., MgO) and reduce under H₂/Ar at 800–1200°C to form borides (MgB₂) .
  • Chemical Vapor Deposition (CVD): Decompose borax with NH₃ at 1000°C to synthesize hexagonal boron nitride (h-BN) nanotubes. Monitor B-O/N-H gas-phase intermediates via mass spectrometry .
  • Hydrothermal Synthesis: React borax with NH₄HF₂ at 200°C to yield NH₄BF₄, a precursor for BF₃ gas .

How do pH and ionic strength affect the aggregation behavior of borate ions in aqueous solutions?

Answer:

  • Low pH (<7): Predominant species: H₃BO₃ (monomeric) and [B₃O₃(OH)₄]⁻ (cyclic trimer).
  • Neutral pH (7–9): [B₄O₅(OH)₄]²⁻ dominates.
  • High pH (>10): [B(OH)₄]⁻ and polyborates (e.g., [B₅O₆(OH)₄]⁻) form .
    Use dynamic light scattering (DLS) to measure hydrodynamic radii and confirm aggregation. Adjust ionic strength with NaCl to screen charges and stabilize larger polyborate clusters .

What spectroscopic methods are most effective for quantifying trace impurities in Na₂[B₄O₅(OH)₄]·8H₂O?

Answer:

  • ICP-OES/MS: Detect metal impurities (e.g., Ca²⁺, Fe³⁺) at ppm levels .
  • Ion Chromatography: Quantify anions (Cl⁻, SO₄²⁻) introduced during synthesis .
  • FTIR-ATR: Identify organic contaminants (e.g., surfactants) via C-H stretching modes (2800–3000 cm⁻¹) .

How can computational modeling (e.g., DFT) enhance understanding of borate anion reactivity?

Answer:

  • Density Functional Theory (DFT): Calculate reaction pathways for hydrolysis or condensation, optimizing transition states (e.g., B-O bond cleavage energetics) .
  • Molecular Dynamics (MD): Simulate aqueous borate speciation at varying pH and temperature .
  • Electron Localization Function (ELF): Visualize electron density in [B₄O₅(OH)₄]²⁻ to predict nucleophilic sites .

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